![molecular formula C14H11FO B14023270 3'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14023270.png)
3'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde is an organic compound belonging to the biphenyl family It is characterized by the presence of a fluorine atom at the 3’ position, a methyl group at the 2’ position, and an aldehyde group at the 4 position of the biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde typically involves a multi-step process. One common method starts with the nitration of o-methylphenol to produce 2-methyl-6-nitrophenol. This intermediate undergoes hydroxyl chlorination to form 2-chloro-3-nitrotoluene, which is then fluorinated to yield 2-fluoro-3-nitrotoluene. Finally, the methyl group is oxidized to produce 2-fluoro-3-nitrobenzoic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and reaction conditions is crucial to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3’-Fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 3’-Fluoro-2-methyl-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 3’-Fluoro-2-methyl-[1,1’-biphenyl]-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3’-Fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Investigated for its potential as a building block in the synthesis of drugs targeting specific diseases.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 3’-Fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in pyrimidine de novo biosynthesis by targeting dihydroorotate dehydrogenase. This inhibition can lead to the depletion of critical precursors for RNA and DNA synthesis, thereby affecting cell growth and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-1,1’-biphenyl: Lacks the aldehyde and methyl groups, making it less reactive in certain chemical reactions.
3-Fluoro-2-methyl-[1,1’-biphenyl]-4-amine: Contains an amine group instead of an aldehyde, leading to different reactivity and applications.
[1,1’-Biphenyl]-4-ol, 3’-fluoro-2’-methyl-:
Uniqueness
3’-Fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in synthetic applications. The presence of the fluorine atom enhances its stability and resistance to metabolic degradation, making it valuable in pharmaceutical research.
Propriétés
Formule moléculaire |
C14H11FO |
|---|---|
Poids moléculaire |
214.23 g/mol |
Nom IUPAC |
4-(3-fluorophenyl)-3-methylbenzaldehyde |
InChI |
InChI=1S/C14H11FO/c1-10-7-11(9-16)5-6-14(10)12-3-2-4-13(15)8-12/h2-9H,1H3 |
Clé InChI |
BCSAUFQSDYSNEM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C=O)C2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl [dimethyl(phenyl)silyl]acetate](/img/structure/B14023194.png)

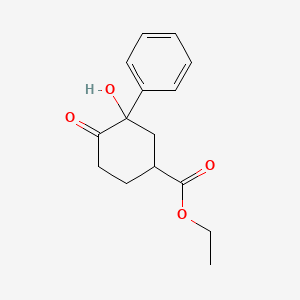


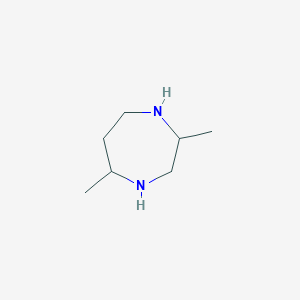
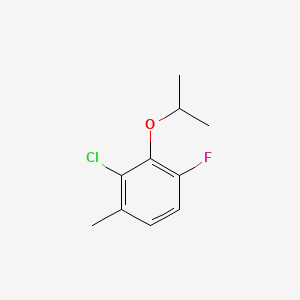
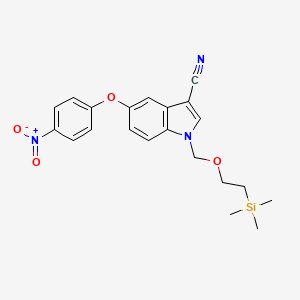
![4-[2-[7-[3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B14023241.png)
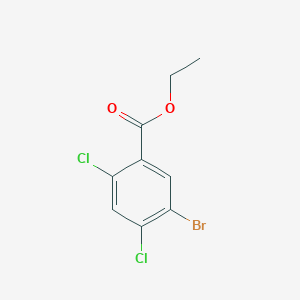
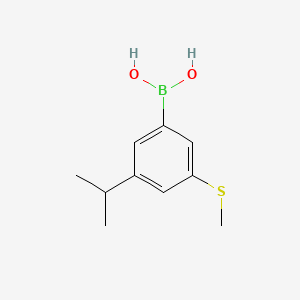
![4'-Bromo-2',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14023252.png)

